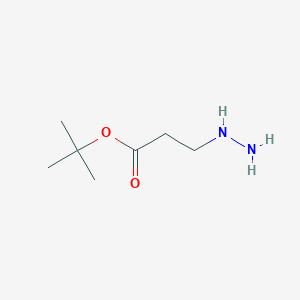

Tert-butyl 3-hydrazinylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydrazinylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)4-5-9-8/h9H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLAJCVMMDCPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107349-78-0 | |

| Record name | tert-butyl 3-hydrazinylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Application Note: Protocol for Synthesizing Pyrazoles from tert-Butyl 3-hydrazinylpropanoate

Abstract & Strategic Overview

This application note details the protocol for utilizing tert-butyl 3-hydrazinylpropanoate hydrochloride (CAS: 586-99-2) as a bifunctional building block in pyrazole synthesis. Unlike simple alkyl hydrazines, this reagent installs a masked propionic acid tail (protected as a tert-butyl ester) at the pyrazole N1 position. This moiety is highly valuable in medicinal chemistry for modulating lipophilicity during early discovery and serving as a carboxylic acid precursor for late-stage bioconjugation.

Key Technical Advantages:

-

Orthogonal Protection: The acid-labile tert-butyl ester remains stable under basic and neutral cyclization conditions but can be quantitatively cleaved with TFA or HCl.

-

Solubility Profile: The lipophilic ester improves the solubility of intermediates in organic solvents (DCM, EtOAc) compared to the free acid.

Chemical Mechanism & Regioselectivity[1][2][3][4]

Understanding the nucleophilicity of the hydrazine core is critical for controlling the reaction outcome.

The Nucleophilic Challenge

The starting material is a mono-substituted alkyl hydrazine.

-

N1 (Internal): Sterically hindered, less nucleophilic.[1]

-

N2 (Terminal): Primary amine, sterically accessible, highly nucleophilic.[1]

Regiochemical Outcome

When reacting with unsymmetrical 1,3-dielectrophiles (e.g., benzoylacetone), two isomers are possible. The major isomer is typically dictated by the initial attack of the terminal N2 on the most electrophilic carbonyl of the diketone.

Figure 1: Mechanistic pathway determining regioselectivity in pyrazole synthesis.

Experimental Protocols

Materials & Reagents[2][3][5]

-

Reagent A: this compound hydrochloride (1.0 equiv).

-

Reagent B: 1,3-Diketone (e.g., Acetylacetone for model, 1.05 equiv).[1]

-

Base: Triethylamine (

) or Sodium Acetate ( -

Solvent: Ethanol (Absolute) or Methanol.

-

Deprotection Agent: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Protocol A: General Cyclization (Symmetrical Diketones)

Use this protocol for symmetrical substrates like acetylacetone or cyclohexane-1,3-dione.

-

Salt Neutralization: To a round-bottom flask equipped with a magnetic stir bar, add this compound HCl (1.0 equiv) and Ethanol (0.2 M concentration).

-

Freebasing: Add

(1.1 equiv) dropwise. Stir for 15 minutes at room temperature. Note: The solution may become slightly cloudy due to -

Addition: Add the 1,3-diketone (1.05 equiv) dropwise.

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor consumption of the hydrazine by TLC (visualize with Ninhydrin stain) or LCMS. -

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Redissolve residue in EtOAc and wash with water (

) and brine ( -

Dry over

, filter, and concentrate.[1]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Regioselective Synthesis (Unsymmetrical Diketones)

Use this protocol when regiocontrol is critical. Fluorinated solvents are known to enhance regioselectivity via hydrogen-bond activation.

-

Dissolution: Dissolve this compound HCl (1.0 equiv) in Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) (0.2 M).

-

Base: Add

(1.1 equiv). -

Addition: Add the unsymmetrical diketone (1.0 equiv).

-

Reaction: Stir at room temperature for 12 hours. (Fluorinated solvents often accelerate the reaction, negating the need for reflux).

-

Workup: Evaporate solvent directly (recycle TFE/HFIP if possible). Proceed to extraction as in Protocol A.

Protocol C: Deprotection (Ester to Acid)

Converts the tert-butyl ester to the free carboxylic acid.

-

Dissolution: Dissolve the pyrazole-ester intermediate in DCM (0.1 M).

-

Acidolysis: Add TFA (10–20 equiv) or 4M HCl in Dioxane (5 equiv).

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LCMS (mass shift of -56 Da for t-butyl loss).

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (

) to remove residual TFA.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for standard pyrazole synthesis.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Incomplete freebasing of HCl salt. | Ensure 1.1 eq of base is used. Switch to NaOAc in AcOH if Et3N fails. |

| Regioisomer Mixture | Similar electronic properties of diketone carbonyls. | Switch solvent to TFE or HFIP (Protocol B). Lower reaction temperature. |

| t-Butyl Cleavage | Reaction medium too acidic. | Avoid strong acid catalysts. Ensure reaction pH is > 4. |

| Starting Material Stalls | Steric hindrance of diketone. | Increase temperature (sealed tube, 100°C) or use microwave irradiation.[1] |

References

-

General Pyrazole Synthesis Reviews

-

Specific Reagent Applications

-

Organic Syntheses, Coll.[1] Vol. 10, p.11 (2004).[1] "Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine." (Demonstrates tert-butyl hydrazine reactivity).

-

Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles."[1][2] Organic Letters, 2006.[1][2] [1]

-

-

Regioselectivity Mechanisms

(Note: While specific literature on the propanoate derivative is niche, the chemistry is strictly homologous to the cited tert-butyl and alkyl hydrazine protocols.)

Sources

Reaction conditions for condensation of aldehydes with tert-butyl 3-hydrazinylpropanoate

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Condensation of Aldehydes with tert-Butyl 3-Hydrazinylpropanoate

Abstract

The condensation of aldehydes with hydrazines to form hydrazones is a cornerstone transformation in modern organic and medicinal chemistry. The resulting hydrazone linkage is not only a critical synthon for more complex heterocyclic structures but has also emerged as a key pH-sensitive linker in advanced drug delivery systems, such as antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive overview of the reaction between various aldehydes and this compound, a versatile building block containing a protected carboxylic acid moiety. We delve into the underlying reaction mechanism, explore critical experimental parameters, and provide detailed, field-tested protocols for both standard and challenging substrates. This document is intended for researchers, chemists, and drug development professionals seeking to reliably synthesize and optimize tert-butyl 3-(2-alkylidenehydrazinyl)propanoate derivatives.

Scientific Principles: The Mechanism of Hydrazone Formation

The formation of a hydrazone from an aldehyde and a hydrazine is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and its efficiency is highly dependent on reaction conditions, particularly pH.[2]

The mechanism proceeds via two primary stages:

-

Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic tetrahedral intermediate, often called a carbinolamine.[2]

-

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone. This step is typically the rate-determining step of the reaction and is subject to acid catalysis.[3]

The Critical Role of pH

The reaction rate exhibits a characteristic bell-shaped dependence on pH. A mildly acidic environment (typically pH 4-5) is optimal.[4]

-

In overly acidic conditions (Low pH): The hydrazine nucleophile becomes protonated on its terminal nitrogen (R-NH-NH3+). This renders it non-nucleophilic, effectively halting the initial addition step.[2]

-

In neutral or basic conditions (High pH): The aldehyde's carbonyl group is not sufficiently activated (by protonation of the oxygen) to react with the relatively weak hydrazine nucleophile. While the reaction can proceed, it is often significantly slower.[5]

-

Optimal Mildly Acidic Conditions (pH ~4-5): A delicate balance is achieved. There is a sufficient concentration of protonated aldehyde to accelerate the nucleophilic attack, but a high enough concentration of the free, unprotonated hydrazine remains to act as the nucleophile. The acid also catalyzes the final dehydration step by protonating the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).[3][4]

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

Achieving high yields and purity requires careful consideration of several key experimental variables.

Solvent Selection

The choice of solvent is critical for ensuring that all reactants are soluble and for facilitating the reaction mechanism.

-

Protic Solvents (Recommended): Methanol and ethanol are the most common and effective solvents.[6] They readily dissolve a wide range of aldehydes and the hydrazine salt, and their protic nature can assist in the necessary proton transfer steps of the mechanism.

-

Aprotic Solvents: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) can be used, particularly if the starting materials have poor solubility in alcohols. However, reactions in these solvents may be slower and often require the addition of a stoichiometric amount of a dehydrating agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to drive the reaction equilibrium towards the product.

-

Solvent-Free Conditions: For process and green chemistry applications, solvent-free methods using techniques like mechanochemical grinding or twin-screw extrusion have proven effective for hydrazone synthesis, often proceeding without added catalysts.[7][8]

Catalysis

While highly activated aldehydes may react spontaneously, most condensations benefit from the addition of a catalyst.

-

Weak Acid Catalysts: A catalytic amount (1-5 mol%) of a weak organic acid, such as glacial acetic acid , is the standard and most reliable choice.[6] It provides the optimal pH environment without causing unwanted side reactions or degradation.

-

No Catalyst: For electron-deficient aromatic aldehydes (e.g., 4-nitrobenzaldehyde) or simple aliphatic aldehydes, the reaction may proceed to completion without an added catalyst, albeit potentially requiring longer reaction times or higher temperatures.

-

Lewis Acids/Dehydrating Agents: In challenging cases, such as with sterically hindered ketones, stronger acid sources or dual-purpose reagents like propylphosphonic anhydride (T3P®) can be employed, as they both catalyze the reaction and act as powerful water scavengers.[9]

Temperature and Reaction Time

The required temperature is directly related to the reactivity of the aldehyde substrate.

-

Room Temperature: Many reactive aldehydes will form hydrazones smoothly at room temperature over several hours (2-12 h).

-

Elevated Temperatures (40 °C to Reflux): Less reactive or sterically hindered aldehydes typically require heating to achieve a reasonable reaction rate. Refluxing in ethanol (78 °C) is a common condition that drives the reaction to completion within 1-4 hours for most substrates. Monitoring the reaction by Thin Layer Chromatography (TLC) or LC-MS is essential to determine the point of completion and avoid potential degradation from prolonged heating.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: General Procedure for Aromatic and Aliphatic Aldehydes

This robust protocol is suitable for a wide range of common aldehydes, such as benzaldehyde or hexanal.

Materials:

-

Aldehyde (1.0 eq)

-

This compound hydrochloride (1.05 eq)

-

Anhydrous Ethanol

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (e.g., 10 mmol, 1.0 eq).

-

Dissolve the aldehyde in anhydrous ethanol (approx. 0.2–0.5 M concentration, e.g., 30 mL).

-

Add this compound hydrochloride (10.5 mmol, 1.05 eq) to the solution.

-

Add 2-3 drops of glacial acetic acid using a Pasteur pipette.

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir.

-

Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar than the starting aldehyde. The reaction is typically complete in 1-3 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) as needed.

Protocol B: Modified Conditions for Less Reactive or Hindered Aldehydes

This protocol is adapted for substrates that give low conversions under general conditions, such as pivalaldehyde or electron-rich aromatic aldehydes.

Materials:

-

Aldehyde (1.0 eq)

-

This compound hydrochloride (1.1 eq)

-

Anhydrous Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Glacial Acetic Acid

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aldehyde (5 mmol, 1.0 eq) and this compound hydrochloride (5.5 mmol, 1.1 eq).

-

Add anhydrous toluene (30 mL) and powdered anhydrous magnesium sulfate (approx. 2 g).

-

Add 3-4 drops of glacial acetic acid.

-

Heat the heterogeneous mixture to 80-90 °C and stir vigorously. The MgSO₄ acts as an in-situ water scavenger, driving the equilibrium towards the product.

-

Monitor the reaction by TLC or LC-MS. Reaction times may extend to 4-12 hours.

-

Upon completion, cool the reaction to room temperature.

-

Filter the mixture through a pad of Celite® to remove the magnesium sulfate, washing the pad with toluene or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

The workup and purification follow steps 9-12 from Protocol A.

Data Presentation and Visualization

General Experimental Workflow

Caption: Figure 2: General workflow for hydrazone synthesis.

Representative Substrate Scope and Yields

The following table summarizes typical outcomes for the condensation using Protocol A, demonstrating the versatility of the reaction.

| Entry | Aldehyde Substrate | Typical Yield | Notes |

| 1 | Benzaldehyde | >95% | Electronically neutral aromatic. Fast reaction. |

| 2 | 4-Nitrobenzaldehyde | >95% | Electron-deficient aromatic. Very fast reaction. |

| 3 | 4-Methoxybenzaldehyde | 85-90% | Electron-rich aromatic. Slower reaction, may require longer reflux. |

| 4 | Hexanal | 90-95% | Standard aliphatic aldehyde. Clean reaction. |

| 5 | Cinnamaldehyde | >90% | α,β-Unsaturated aldehyde. No reaction at the double bond observed. |

| 6 | Pivalaldehyde | 60-70% | Sterically hindered. Benefits from Protocol B conditions. |

Yields are approximate and based on isolated, purified material. Actual results may vary.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion / No Reaction | 1. Aldehyde is unreactive (sterically hindered or electron-rich).2. Insufficient heating.3. Catalyst is inactive or absent.4. Reversible reaction at equilibrium. | 1. Switch to Protocol B.2. Increase temperature to reflux; extend reaction time.3. Add a few more drops of acetic acid.4. Use a dehydrating agent (MgSO₄) or a Dean-Stark trap with toluene. |

| Multiple Product Spots on TLC | 1. Degradation of starting material or product.2. Formation of side products. | 1. Reduce reaction temperature or time.2. Ensure high-purity starting materials. The hydrazone product exists as E/Z isomers, which may appear as two close spots on TLC. |

| Difficulty in Purification | 1. Product is an oil.2. Product has similar polarity to impurities. | 1. Attempt purification by chromatography; if unsuccessful, try converting to a salt for crystallization.2. Use a different solvent system for chromatography with lower polarity to improve separation. |

References

-

Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction? [Online]. Available at: [Link]

-

quimicaorganica.org. Hydrazone Formation. [Online]. Available at: [Link]

-

Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Online]. Available at: [Link]

-

Oreate AI Blog. (2026). Unraveling Hydrazone Formation: A Dance of Molecules. [Online]. Available at: [Link]

-

JoVE. (2025). Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. [Online]. Available at: [Link]

-

Royal Society of Chemistry. (2018). A solvent controlled three-component reaction of diazo compounds for the synthesis of hydrazone compounds under Brønsted acid catalysis. New Journal of Chemistry. [Online]. Available at: [Link]

-

Chemistry Learner. (2025). Hydrazone: Formation, Structure, and Reactions. [Online]. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Online]. Available at: [Link]

-

ACS Publications. (2020). Solvent-Free, Continuous Synthesis of Hydrazone-Based Active Pharmaceutical Ingredients by Twin-Screw Extrusion. ACS Sustainable Chemistry & Engineering. [Online]. Available at: [Link]

- Thieme. Product Class 17: Hydrazones. Science of Synthesis.

-

National Center for Biotechnology Information. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Online]. Available at: [Link]

-

ACS Publications. (2014). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. [Online]. Available at: [Link]

-

Wikipedia. Hydrazone. [Online]. Available at: [Link]

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]

- 2. Unraveling Hydrazone Formation: A Dance of Molecules - Oreate AI Blog [oreateai.com]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrazone Formation [quimicaorganica.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]

- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tert-butyl 3-hydrazinylpropanoate as a Versatile Building Block for Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Space of Peptides

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery.[1][2] They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability, while retaining high target specificity and efficacy.[2][3] A key strategy in the design of peptidomimetics is the modification of the peptide backbone to introduce novel structural and functional motifs.[4][5]

Tert-butyl 3-hydrazinylpropanoate emerges as a valuable building block in this context, providing a flexible and reactive scaffold for the synthesis of aza-peptides and other peptidomimetic structures. The introduction of a hydrazinyl moiety into the peptide backbone creates a unique chemical handle for further functionalization and can alter the conformational properties of the resulting molecule, potentially leading to enhanced biological activity.[4][5] The tert-butyl ester serves as a convenient protecting group, compatible with standard solid-phase peptide synthesis (SPPS) strategies and readily removable under acidic conditions.[6][7][8]

This guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the construction of peptidomimetics, offering detailed protocols and expert insights to facilitate its use in research and drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 107349-78-0 | [9] |

| Molecular Formula | C₇H₁₆N₂O₂ | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |

| SMILES | CC(C)(C)OC(=O)CCNN | [9] |

| Storage Conditions | Store in a dark place, under an inert atmosphere, and in a freezer at -20°C. | [9] |

Synthesis of this compound: A Proposed Protocol

Reaction Principle

The synthesis involves the 1,4-conjugate addition of hydrazine to the electron-deficient alkene of tert-butyl acrylate. The reaction is typically carried out in a protic solvent like ethanol or methanol and can be performed at room temperature or with gentle heating.

Caption: Proposed synthesis of this compound.

Detailed Protocol

Materials:

-

Tert-butyl acrylate

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (optional)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl acrylate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50°C can be applied.

-

Workup:

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with brine (saturated NaCl solution) to remove any remaining hydrazine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase on a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for Fmoc/tBu-based solid-phase peptide synthesis, allowing for the introduction of a hydrazinyl moiety at any desired position in the peptide chain.[10][11]

Caption: SPPS workflow for incorporating the hydrazinyl building block.

Protocol for Incorporation into a Peptide Chain

This protocol assumes a standard manual Fmoc/tBu SPPS approach on a 0.1 mmol scale.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Fritted syringe reaction vessel

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes to ensure complete Fmoc removal.[12]

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Coupling of this compound:

-

Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and OxymaPure® (0.4 mmol, 4 equivalents) in DMF (2 mL). Add DIC (0.4 mmol, 4 equivalents) and allow the activation to proceed for 5-10 minutes at room temperature.

-

Coupling: Add the activated solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

-

-

Chain Elongation: Continue with the standard Fmoc-SPPS cycles of deprotection and coupling for the subsequent amino acids in your sequence.

Cleavage and Deprotection

The final step involves cleaving the synthesized peptidomimetic from the resin and removing the tert-butyl and other acid-labile side-chain protecting groups.[6][7][13]

Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage: In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Reaction: Agitate the suspension at room temperature for 2-3 hours.

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Add cold diethyl ether (10-fold volume excess) to the filtrate to precipitate the crude peptidomimetic.

-

Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether 2-3 more times.

-

-

Drying: Dry the crude product under vacuum.

-

Purification: Purify the crude peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as tert-butylhydrazine hydrochloride and other tert-butyl esters provide a basis for a cautious approach.[14]

Hazard Profile (Inferred):

-

Flammability: May be flammable. Keep away from heat, sparks, and open flames.[15]

-

Toxicity: May be harmful if swallowed or inhaled.[14]

-

Skin and Eye Irritation: May cause skin and eye irritation.[14][16]

-

Sensitization: May cause an allergic skin reaction.[17]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a fume hood.

Handling and Storage:

-

Store in a cool, dark, and dry place under an inert atmosphere.[9]

-

Keep the container tightly closed.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Conclusion and Future Perspectives

This compound represents a promising and adaptable building block for the synthesis of novel peptidomimetics. Its straightforward incorporation via standard Fmoc/tBu SPPS protocols allows for the precise placement of a hydrazinyl moiety within a peptide sequence, opening up new avenues for backbone modification and functionalization. The protocols outlined in this guide, derived from established chemical principles, provide a solid foundation for researchers to explore the potential of this versatile compound in their drug discovery programs. Further research into the synthesis and applications of this and related hydrazinyl building blocks will undoubtedly continue to expand the toolkit available to medicinal chemists, paving the way for the next generation of peptidomimetic therapeutics.

References

-

Suć, J., & Jerić, I. (2015). Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids. Beilstein Journal of Organic Chemistry, 11, 1646–1653. [Link]

- Nouryon. (2024).

- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 63–72). Humana Press.

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2010).

- Fisher Scientific. (2025). SAFETY DATA SHEET: tert-Butylhydrazine hydrochloride.

- CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures.

- Calbiochem. (n.d.). Fmoc Resin Cleavage and Deprotection.

-

Ibrahim, M., Panda, S. S., La-Venia, A., et al. (2015). Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies. Organic & Biomolecular Chemistry, 13(35), 9214–9220. [Link]

- Albericio, F., & Bofill, J. M. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Aryl Hydrazide Linker. OSTI.GOV.

-

Zong, G., et al. (2016). Non-hemolytic α-AApeptides as antimicrobial peptidomimetics. Chemical Communications, 52(78), 11659-11662. [Link]

- AAPPTec. (n.d.). Cleavage Cocktails.

- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).

- BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.

- TCI Chemicals. (2025). SAFETY DATA SHEET: O-(tert-Butyl)hydroxylamine Hydrochloride.

- Hruby, V. J., & Balse, P. M. (2000). Design of peptide and peptidomimetic ligands with novel pharmacological activity profiles. Current Medicinal Chemistry, 7(10), 945–970.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- International Journal of Pharmaceutical Sciences and Research. (2017). PEPTIDOMIMETICS AS A CUTTING EDGE TOOL FOR ADVANCED HEALTHCARE.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

- BenchChem. (2025). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Chemicalland21. (2026).

- Sandomenico, A., et al. (2024).

- Biotage. (2023).

-

Lee, Y., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides from hydrazides. Exploration of Targeted Anti-tumor Therapy, 4(4), 819-835. [Link]

- Pop, A., et al. (2025).

- Vapourtec Ltd. (2023).

- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

- Hall, M. P., et al. (2017). A solid-phase approach for the synthesis of α-aminoboronic acid peptides. Organic & Biomolecular Chemistry, 15(45), 9578-9581.

- BLD Pharm. (n.d.).

- Carpino, L. A., & Crowley, P. J. (1964).

- Organic Chemistry Portal. (n.d.). tert-Butyl esters.

- Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 679-683.

- ResearchGate. (n.d.). Stability study of tert-Butyl....

- Google Patents. (2016). CN105820049A - Synthesis method for tert-butyl ester compound.

- D'Andrea, L. D., et al. (2022). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry, 65(1), 10-53.

- ResearchGate. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)

- Royal Society of Chemistry. (2023). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.

- Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1).

- ChemicalBook. (n.d.).

- ResearchGate. (2025). Synthesis and Chemical Transformations of β-(3,5-DI-tert-butyl-4-hydroxyphenyl)propionic Hydrazide.

- Sigma-Aldrich. (n.d.). tert-Butyl 3-(Hydrazinocarbonyl)

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. mdpi.com [mdpi.com]

- 3. Are peptidomimetics the compounds of choice for developing new modulators of the JAK-STAT pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. renyi.hu [renyi.hu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. 107349-78-0|this compound|BLD Pharm [bldpharm.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. biotage.com [biotage.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cem.de [cem.de]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. tcichemicals.com [tcichemicals.com]

- 17. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

Reductive amination protocols involving tert-butyl 3-hydrazinylpropanoate

Application Note: Reductive Amination Protocols for tert-Butyl 3-hydrazinylpropanoate

Introduction & Scope

Target Molecule: this compound (CAS: 5806-86-0, often available as HCl salt).

Role in Drug Discovery: This molecule is a critical "aza-

The Challenge: The "reductive amination" of this molecule is technically the reductive alkylation of a hydrazine . Unlike simple amines, hydrazines possess two nucleophilic nitrogens.

-

Regioselectivity: The terminal nitrogen (

) is the primary nucleophile, but the internal nitrogen ( -

Chemoselectivity: The tert-butyl ester is acid-labile.[1] Standard reductive amination protocols that utilize low pH (e.g., pH < 3) or strong acid workups (e.g., TFA, HCl) will cleave the protecting group, destroying the molecule.

-

Stability: The N-N bond is susceptible to cleavage (hydrogenolysis) under vigorous catalytic hydrogenation.

This guide details protocols specifically optimized to preserve the tert-butyl ester while ensuring efficient mono-alkylation.

Chemical Logic & Mechanism

The reaction proceeds via a hydrazone intermediate , which is subsequently reduced to the hydrazine.

Critical Decision: Reducing Agent Selection

| Reducing Agent | Reactivity | Acid Stability | Recommendation |

| STAB ( | Mild. Reduces imines/hydrazones faster than aldehydes. | Excellent. Used in weak acid (AcOH). | Primary Choice for aldehydes.[2][3] |

| Cyanoborohydride ( | Robust.[4] Works at pH 5–7.[2] | Good. Requires toxic waste handling. | Secondary Choice (for ketones or unreactive substrates). |

| Non-selective. | High Risk. Can cleave N-N bond. | Avoid unless strictly controlled. | |

| Strong. Reduces aldehydes to alcohols.[5] | Basic conditions only. | Not Recommended for one-pot procedures. |

Experimental Workflows (Visualized)

The following diagram illustrates the decision matrix for selecting the correct protocol based on the carbonyl substrate (Aldehyde vs. Ketone).

Caption: Decision tree for reductive alkylation protocols. Aldehydes allow for mild one-pot procedures (Method A), while ketones often require pre-formation of the hydrazone (Method B).

Detailed Protocols

Method A: One-Pot Reductive Alkylation (Aldehydes)

Best for: Aromatic and aliphatic aldehydes.[5] High throughput.

Reagents:

-

This compound (1.0 equiv)

-

Aldehyde (1.0 – 1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Optional: Acetic Acid (AcOH) (1.0 equiv) – Use only if reaction is sluggish.

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve this compound in DCE (concentration ~0.1 M).

-

Note: If starting with the HCl salt, add 1.0 equiv of Triethylamine (TEA) to free the hydrazine base before adding the aldehyde.

-

-

Imine Formation: Add the Aldehyde (1.05 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Hydrazone formation is usually rapid. TLC or LCMS should show consumption of the hydrazine.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise.

-

Why STAB? It is less toxic than cyanoborohydride and will not reduce the aldehyde if any remains unreacted, preventing alcohol side-products.

-

-

Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS for the mass of

. -

Quench & Workup (Crucial for Ester Stability):

-

Quench by adding saturated aqueous

(pH ~8). Do not use HCl. -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash chromatography (Hexanes/EtOAc). Hydrazines are polar; you may need 5–10% MeOH in DCM if the product is very polar.

Method B: Two-Step Reductive Alkylation (Ketones/Hindered)

Best for: Ketones, chiral substrates, or when "over-alkylation" is observed in Method A.

Reagents:

-

This compound

-

Sodium Cyanoborohydride (

) -

Solvent: Methanol (MeOH)[5]

-

Catalyst: Acetic Acid (AcOH)

Step-by-Step:

-

Hydrazone Isolation (Step 1):

-

Dissolve hydrazine and Ketone (1.1 equiv) in MeOH.

-

Add catalytic AcOH (10 mol%). Heat to reflux (60°C) for 2–4 hours if necessary (ketones are slow).

-

Evaporation: Remove MeOH under vacuum. This shifts the equilibrium forward and removes water.

-

Analysis: Confirm Hydrazone formation by NMR (shift of propanoate protons) or LCMS.

-

-

Reduction (Step 2):

-

Redissolve the crude hydrazone in fresh anhydrous MeOH or AcOH/MeOH (1:10).

-

Add

(2.0 equiv).[4] -

Stir at RT overnight.

-

Safety:

generates HCN gas if acidified strongly. Perform in a fume hood.

-

-

Workup:

-

Neutralize with sat.

. -

Extract with DCM.

-

Warning: Ensure all cyanide waste is treated with bleach (sodium hypochlorite) before disposal.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction (Ketones) | Steric hindrance or poor electrophilicity. | Switch to Method B. Use a Lewis Acid catalyst (e.g., |

| Bis-alkylation | Hydrazine is too nucleophilic; Aldehyde in excess. | Use a slight excess of the hydrazine (1.2 equiv) instead of the aldehyde. Add aldehyde slowly. |

| Loss of t-Butyl Group | Acidic workup or reaction medium too acidic. | Ensure pH > 4 during reaction. Use |

| N-N Bond Cleavage | Over-reduction (Hydrogenolysis). | If using catalytic hydrogenation, stop immediately. Switch to Borohydride reagents (STAB). |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[5] Link

- Found

-

Proulx, C., et al. "Aza-peptides and their therapeutic potential." Future Medicinal Chemistry, vol. 3, no. 9, 2011, pp. 1139–1164. Link

- Contextualizes the use of hydrazino esters in aza-peptide synthesis.

-

Gante, J. "Azapeptides." Synthesis, vol. 1989, no. 06, 1989, pp. 405–413. Link

- Classic review on aza-amino acid synthesis.

-

Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, vol. 1975, no. 03, 1975, pp. 135-146. Link

- Definitive guide on pH control for cyanoborohydride reductions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. reddit.com [reddit.com]

Troubleshooting & Optimization

Optimizing yield of pyrazolone synthesis from tert-butyl 3-hydrazinylpropanoate

Welcome to the technical support guide for the synthesis of pyrazolones from tert-butyl 3-hydrazinylpropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields.

Core Reaction Overview: The Knorr Pyrazole Synthesis

The synthesis of a pyrazolone ring from a hydrazine derivative and a β-ketoester is a variation of the classic Knorr Pyrazole Synthesis.[1] This acid-catalyzed condensation reaction is a robust method for creating this important heterocyclic motif, which is a core component of many pharmaceutical compounds.

The reaction proceeds through two key stages:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the ketone carbonyl of the β-ketoester, followed by dehydration to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to cyclization and elimination of an alcohol to form the final pyrazolone product.[1]

Acid catalysis is crucial as it protonates the carbonyl oxygen, activating the carbonyl carbon for the nucleophilic attack by the hydrazine.[2][3]

Reaction Workflow

Sources

Troubleshooting low reactivity of tert-butyl 3-hydrazinylpropanoate in nucleophilic substitution

This is Dr. Aris Thorne , Senior Application Scientist at the Reaction Kinetics & optimization Desk.

I have reviewed your inquiry regarding the low nucleophilicity of tert-butyl 3-hydrazinylpropanoate (CAS: 5808-30-0). This is a deceptive molecule. While hydrazines are typically excellent nucleophiles due to the

Below is the technical support dossier designed to troubleshoot your specific yield/reactivity issues.

Subject: Optimization of Nucleophilic Substitution for

🔬 Part 1: The Diagnostic Logic (Triage)

Before altering your synthesis, we must identify how the reaction is failing. The "Low Reactivity" you observe is likely one of three distinct chemical failures.

Interactive Diagnostic Flowchart

Review the decision tree below to categorize your failure mode.

Figure 1: Diagnostic logic for determining the root cause of failure. Note that "disappearance of SM" without product often signals Retro-Michael decomposition.

🧪 Part 2: Root Cause Analysis

The Retro-Michael Reversion (The "Phantom" Reactivity)

This is the most common reason for "low yield" where the starting material seems to vanish. Your molecule is synthesized via a Michael addition of hydrazine to tert-butyl acrylate. This reaction is reversible. If you heat the reaction (often >50°C) or use strong bases, the equilibrium shifts backward.

-

Result: You generate free hydrazine (which is volatile or reacts promiscuously) and tert-butyl acrylate (which polymerizes).

-

Symptom: NMR shows polymer "mush" in the aliphatic region and loss of the characteristic

triplet pattern.

The Solvation Cage (The "Blanket" Effect)

Hydrazines rely on the Alpha-Effect (lone pair repulsion between adjacent nitrogens) for their nucleophilicity.

-

The Trap: In protic solvents (MeOH, EtOH, Water), the solvent forms a tight hydrogen-bond cage around the terminal

. This suppresses the alpha-effect significantly. -

The Fix: You must use Polar Aprotic Solvents (Acetonitrile, DMF, DMSO). These solvate cations well but leave the nucleophilic anion/amine "naked" and reactive.

Salt Form Oversight

If you purchased this compound as the hydrochloride salt (

-

The Error: Adding the salt directly to an alkyl halide without a stoichiometric excess of base results in 0% conversion.

🛠 Part 3: Troubleshooting Protocols

Protocol A: Proper Free-Basing (Crucial Step)

Do not rely on in-situ deprotonation if the electrophile is sensitive.

-

Dissolve: Suspend the hydrochloride salt in minimal water.

-

Neutralize: Add saturated

or -

Extract: Extract immediately with DCM (

). Do not use Ethyl Acetate (hydrazine can attack the ethyl ester). -

Dry: Dry organic layer over

(keep cool, <25°C). -

Concentrate: Remove solvent under vacuum at room temperature . Do not heat water bath >30°C to avoid Retro-Michael.

Protocol B: Optimized Nucleophilic Substitution ( )

Use this for alkyl halides or activated esters.

| Parameter | Recommendation | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | Maximizes nucleophilicity via "naked anion" effect. Avoids H-bonding deactivation. |

| Base | DIPEA (Hünig's Base) (1.2 - 2.0 eq) | Non-nucleophilic base. Soluble in organics.[1] Avoids inorganic slurry issues. |

| Temperature | 0°C | CRITICAL: Keep T < 40°C. Higher temps trigger Retro-Michael decomposition. |

| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular |

| Atmosphere | Nitrogen/Argon | Hydrazines oxidize in air to form azo compounds ( |

Protocol C: Avoiding Cyclization (Pyrazolidinone Formation)

Although the tert-butyl group is bulky and resistant to attack, trace acid can cleave it to the carboxylic acid, which instantly cyclizes to the 3-pyrazolidinone.

The Mechanism of Failure:

Figure 2: Pathway of acid-catalyzed decomposition. Once the t-butyl group is lost, cyclization is inevitable.

Prevention:

-

Ensure your reaction mixture is strictly neutral or slightly basic .

-

Avoid Lewis Acids if possible.

-

Monitor by TLC: The cyclic product is usually much more polar than the ester.

❓ Frequently Asked Questions (FAQ)

Q: Can I use Ethanol as a solvent? A: No. Ethanol is a protic solvent. It will hydrogen-bond to the hydrazine, lowering its energy and reactivity. Furthermore, at high temperatures, you risk transesterification (swapping t-butyl for ethyl), which will then rapidly cyclize to the pyrazolidinone.

Q: Why does my reaction turn yellow/brown?

A: This indicates oxidation. Hydrazines are sensitive to

Q: I am trying to alkylate the internal nitrogen. Why isn't it working? A: The internal nitrogen is significantly deactivated.

-

Sterics: It is flanked by the ethyl chain and the terminal nitrogen.

-

Electronics: The ester group (electron-withdrawing) pulls density through the ethylene chain.

-

Selectivity: The terminal

is orders of magnitude more nucleophilic. You cannot alkylate the internal position without first protecting the terminal position (e.g., as a Boc-hydrazide or hydrazone).

Q: The product disappears on the Rotavap. Where did it go? A: If you heated the bath, you likely triggered the Retro-Michael reaction , reverting the molecule to volatile hydrazine and volatile acrylate/polymer. Always evaporate cold (<30°C).

📚 References & Validated Sources

-

Nucleophilicity of Hydrazines (The Alpha Effect):

-

Instability of

-Hydrazino Esters (Retro-Michael & Cyclization):-

Gao, Y., et al. (2014). "Efficient synthesis of 3-pyrazolidinones via cyclization of

-hydrazino esters." Tetrahedron Letters. -

Insight: Establishes the tendency of these backbones to cyclize or revert under thermal stress.

-

-

General Hydrazine Handling:

-

Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazine derivatives." Chemical Society Reviews.

-

Insight: Protocols for selective alkylation and protection strategies.

-

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Removing unreacted hydrazine impurities from tert-butyl 3-hydrazinylpropanoate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of tert-butyl 3-hydrazinylpropanoate, specifically the removal of unreacted hydrazine. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and purity of your final compound.

Introduction

This compound is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceuticals and other complex molecules. A common synthetic route to this compound involves the reaction of a suitable precursor with hydrazine. A frequent challenge in this synthesis is the removal of excess, unreacted hydrazine from the final product. Due to its basicity and high polarity, residual hydrazine can interfere with subsequent reactions and compromise the purity of the desired compound. This guide outlines effective strategies to address this purification challenge, with a strong emphasis on maintaining the stability of the acid-labile tert-butyl ester protecting group.

Understanding the Chemistry: Key Physicochemical Properties

A successful purification strategy relies on exploiting the differences in the physical and chemical properties of this compound and hydrazine.

| Property | This compound | Hydrazine | Rationale for Separation |

| Molecular Formula | C7H16N2O2 | N2H4 | Significant difference in molecular weight and structure. |

| Boiling Point | Not readily available (predicted to be higher than hydrazine) | 114 °C | Potential for separation by distillation if the product is thermally stable and has a sufficiently different boiling point. |

| Solubility | Soluble in many organic solvents (e.g., DCM, EtOAc, THF). Solubility in water is pH-dependent. | Miscible with water and alcohols; insoluble in nonpolar organic solvents like ether and chloroform.[1] | Differences in solubility form the basis for liquid-liquid extraction. |

| Basicity (pKa) | The hydrazinyl group is basic. | pKb ≈ 5.9 (weak base) | The basicity of hydrazine allows for its selective protonation and extraction into an acidic aqueous phase.[2] |

| Stability | The tert-butyl ester is sensitive to strong acids.[3][4] | A strong reducing agent. | Purification methods must avoid strongly acidic conditions to prevent hydrolysis of the desired product. |

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Residual Hydrazine Detected After Standard Work-up

Q: I've performed a simple water wash, but NMR/LC-MS analysis still shows the presence of hydrazine. Why is this happening and what should I do?

A: A simple water wash is often insufficient to completely remove hydrazine due to its high water solubility and the potential for it to remain in the organic phase, especially if polar solvents are used.

Root Cause Analysis and Solution Workflow:

Caption: Troubleshooting workflow for removing residual hydrazine.

Detailed Explanation:

Hydrazine is a base and will be more effectively removed from an organic layer by washing with a dilute, weak acid solution. The acid will protonate the hydrazine, forming a water-soluble hydrazinium salt that will partition into the aqueous phase.

Recommended Action:

Implement an acidic liquid-liquid extraction. It is crucial to use a mild acid to avoid cleavage of the tert-butyl ester. A saturated solution of ammonium chloride (NH₄Cl) or a dilute solution of citric acid is recommended. Strong mineral acids like HCl should be avoided.

Issue 2: Product Loss During Extractive Work-up

Q: After performing an acidic wash, my product yield is significantly lower than expected. What could be the cause?

A: Product loss during extraction can occur due to several factors, including partial hydrolysis of the tert-butyl ester or partitioning of the product into the aqueous phase.

Troubleshooting and Optimization:

-

Check the pH of the aqueous wash: Ensure the pH is not too low. A pH range of 4-5 is generally safe for tert-butyl esters for a short duration at room temperature.[5]

-

Minimize contact time: Perform the acidic extractions quickly.

-

Back-extraction: After the initial acidic washes, you can back-extract the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.

-

Use of a weaker acid: If you suspect hydrolysis, switch to a milder acidic wash, such as a dilute solution of sodium bisulfate (NaHSO₄).

Issue 3: Emulsion Formation During Extraction

Q: I'm getting a persistent emulsion at the interface of my organic and aqueous layers during the extraction. How can I break it?

A: Emulsions are common when dealing with basic compounds and can be frustrating.

Strategies to Break Emulsions:

-

Addition of Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

-

Filtration: Filter the entire mixture through a pad of Celite®.

-

Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

-

Time: Allow the separatory funnel to stand undisturbed for an extended period.

Detailed Experimental Protocols

Protocol 1: Optimized Acidic Liquid-Liquid Extraction

This protocol is designed to efficiently remove hydrazine while minimizing the risk of hydrolyzing the tert-butyl ester.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture containing this compound and unreacted hydrazine in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE)).

-

Initial Wash (Optional): Wash the organic layer with deionized water to remove the bulk of the water-soluble impurities.

-

Acidic Extraction: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) or 10% aqueous citric acid. Repeat this wash 2-3 times. Monitor the pH of the aqueous layer after each wash to ensure it remains mildly acidic.

-

Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

-

Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Caption: Workflow for acidic liquid-liquid extraction.

Protocol 2: Purification via Scavenger Resin

Scavenger resins offer a solid-phase extraction method to selectively remove impurities. For hydrazine, an aldehyde-functionalized resin is effective.

Step-by-Step Methodology:

-

Resin Selection: Choose a polymer-supported benzaldehyde resin.

-

Dissolution: Dissolve the crude product in a suitable organic solvent in which the product is soluble but does not react with the resin (e.g., DCM, THF).

-

Scavenging: Add the scavenger resin to the solution (typically 2-3 equivalents relative to the estimated amount of residual hydrazine).

-

Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of hydrazine. Monitor the reaction by TLC or LC-MS to confirm the disappearance of hydrazine.

-

Filtration: Filter the mixture to remove the resin.

-

Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.

-

Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.

Frequently Asked Questions (FAQs)

Q1: Can I use distillation to remove hydrazine?

Q2: How can I confirm that all the hydrazine has been removed?

A: Several analytical techniques can be used to detect residual hydrazine:

-

Thin-Layer Chromatography (TLC): A simple and rapid method. A specific stain for hydrazines, such as p-dimethylaminobenzaldehyde, can be used for visualization.

-

Gas Chromatography (GC): A highly sensitive method, often involving derivatization of the hydrazine to a more volatile compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass identification, offering high sensitivity and specificity.[7]

Q3: What are the safety precautions for handling hydrazine?

A: Hydrazine is a toxic and corrosive substance and should be handled with appropriate safety measures in a well-ventilated fume hood.[6][8][9][10][11] Always wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of skin contact, wash the affected area immediately with plenty of water.

Q4: Is the tert-butyl ester group stable to basic conditions?

A: Yes, the tert-butyl ester is generally stable to basic conditions, including washes with sodium bicarbonate and even stronger, non-nucleophilic bases.[4] However, prolonged exposure to strong nucleophilic bases at elevated temperatures should be avoided.

References

- Sigma-Aldrich.

- Fisher Scientific. Safety Data Sheet: tert-Butyl (3S)

-

Organic Chemistry Portal. tert-Butyl Esters. Available at: [Link].

- BenchChem. An In-depth Technical Guide to t-Butyl Ester Protecting Group Chemistry for Researchers and Drug Development Professionals. (2025).

- AK Scientific, Inc. Safety Data Sheet: (S)

- Apollo Scientific. Safety Data Sheet: N-(tert-Butyl)hydrazine, N'-BOC protected. (2023).

- IAEA International Nuclear Information System.

- Reddit. Boc and tBu ester pH stability during enamine hydrolysis. (2024).

- NCBI Bookshelf. Toxicological Profile for Hydrazines - Analytical Methods.

- SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.

- University of Minnesota. Acid-Base Extraction.

- Chem.info.

- bioRxiv. Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS. (2026).

- DTIC.

- Google Patents.

- YouTube. Acid-Base Extraction Tutorial. (2020).

- Royal Society of Chemistry. Reduction of hydrazines to amines with aqueous solution of titanium(III) trichloride.

- Google Patents.

- Chemsrc. tert-Butylhydrazine hydrochloride (1:1) | CAS#:7400-27-3.

- The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.

- Arkivoc. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. (2018).

- EPA.

- University of Pittsburgh.

- Organic Syntheses. Procedure 4.

- Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022).

- Wikipedia. Hydrazine.

- PubChem.

- Organic Chemistry Portal. Hydrazine.

- Sigma-Aldrich. tert-Butyl hydrazine.

- SciSpace.

- Biotage. Metal Scavenger User Guide.

- Organic Syntheses. p-Toluenesulfonylhydrazide.

- ChemicalBook. tert-Butyl hydrazine | 32064-67-8.

- Chem-Space. CAS 1602283-14-6 | tert-Butyl 3-(2-methyl-1H-imidazol-1-yl)

- Sigma-Aldrich. tert-Butylhydrazine 98 7400-27-3.

- ViVoChem. tert-Butyl 1-allylhydrazine-1-carboxylate; N-Allyl-hydrazinecarboxylic acid tert-butyl ester.

- PubChemLite.

Sources

- 1. US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol - Google Patents [patents.google.com]

- 2. scribd.com [scribd.com]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. greenfield.com [greenfield.com]

- 7. biorxiv.org [biorxiv.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.ca [fishersci.ca]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Support Center: Stabilizing Hydrazine Esters During Synthetic Workup

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the handling and stabilization of hydrazine ester derivatives. This resource is designed to provide in-depth technical guidance and troubleshooting support for professionals encountering challenges with the unwanted polymerization of these valuable compounds during experimental workup. As Senior Application Scientists, we have compiled our field-proven insights and best practices to ensure the integrity and successful isolation of your target molecules.

Introduction: The Challenge of Hydrazine Ester Instability

Hydrazine esters, particularly those containing vinyl or acrylate-like functionalities, are a class of compounds susceptible to spontaneous polymerization. This undesirable side reaction can lead to significant yield loss, purification difficulties, and in some cases, the complete failure of a synthetic campaign. The polymerization is often initiated by radicals, heat, or changes in pH during the workup process. The inherent nucleophilicity of the hydrazine moiety can also play a role in the stability of these molecules. This guide will provide a comprehensive overview of the causes of polymerization and practical, actionable strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What makes hydrazine esters prone to polymerization?

Hydrazine esters with unsaturated moieties, such as acryloyl or methacryloyl groups, are particularly susceptible to free-radical polymerization. This process can be initiated by:

-

Thermal Energy: Elevated temperatures during solvent removal or distillation can generate radicals, initiating polymerization. Hydrazine itself can decompose at higher temperatures, which may also trigger side reactions.[1][2][3]

-

Atmospheric Oxygen: Oxygen can participate in the formation of peroxy radicals, which are potent initiators for the polymerization of vinyl compounds.[4][5]

-

Impurities: Trace metals or other impurities from reagents or glassware can catalyze radical formation.

-

Light: UV light can also provide the energy to initiate radical formation.

-

pH Changes: The stability of some hydrazine derivatives is pH-dependent. For instance, the nucleophilicity of the hydrazide group in acryloyl hydrazide is managed by protonation at low pH to prevent side reactions during controlled polymerization.[6][7][8] While not directly causing polymerization, pH can influence the reactivity and stability of the molecule.

Q2: What are the common signs of polymerization during workup?

Researchers should be vigilant for the following indicators of unwanted polymerization:

-

The formation of a viscous oil, gel, or insoluble solid upon concentration of the reaction mixture.

-

Significant loss of product during extraction or chromatography, with material becoming intractable.

-

The appearance of a broad, polymeric hump in the baseline of NMR or LC-MS analyses of the crude product.

-

Difficulty in redissolving the crude product in common organic solvents.

Q3: What are the primary classes of inhibitors used to prevent polymerization?

Polymerization inhibitors are compounds that scavenge free radicals, thereby preventing the initiation of polymerization. The most common classes for vinyl monomers are:

-

Phenolic Inhibitors: These are the most widely used and include compounds like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (TBC).[4][5][9][10][11] They are particularly effective in the presence of oxygen.[4][5]

-

Stable Free Radicals: Compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly effective radical scavengers.[10]

-

Amine-based Inhibitors: Certain amines and hydroxylamines can also act as polymerization inhibitors.[10][12]

The selection of an appropriate inhibitor depends on the specific hydrazine ester, the reaction conditions, and the workup procedure.

Troubleshooting Guide: Preventing Polymerization During Workup

This section provides a systematic approach to troubleshooting and preventing polymerization at various stages of the workup process.

Issue 1: Polymerization observed during solvent removal (Rotary Evaporation).

Potential Cause: Thermal stress from the heated water bath is initiating radical polymerization.

Solutions:

-

Minimize Heat: Use the lowest possible temperature for the water bath that still allows for efficient solvent removal. For volatile solvents like dichloromethane or ethyl acetate, a water bath temperature of 25-30°C is often sufficient.

-

Add a Radical Inhibitor: Before concentration, add a small amount of a radical inhibitor to the crude reaction mixture.

-

Protocol for Adding Inhibitors:

-

After the initial reaction quench, and before transferring the organic phase to the rotary evaporator, add a solution of hydroquinone or BHT.

-

A typical concentration is 100-500 ppm relative to the expected mass of the hydrazine ester.

-

Ensure the inhibitor is dissolved in the organic phase.

-

-

-

Maintain Airflow (for Phenolic Inhibitors): If using a phenolic inhibitor like hydroquinone, do not evaporate to complete dryness under high vacuum for an extended period. A small amount of air is necessary for these inhibitors to function effectively.[4][5] Breaking the vacuum with air periodically can be beneficial.

Issue 2: Product polymerizes during aqueous extraction.

Potential Cause: Changes in pH or prolonged exposure to air during the extraction process may be promoting polymerization.

Solutions:

-

Control pH: If your hydrazine ester is sensitive to pH changes, use buffered aqueous solutions for washing instead of strong acids or bases. The stability of acryloyl hydrazide, for example, is influenced by pH.[6][8]

-

Work Efficiently: Minimize the time the reaction mixture is in the separatory funnel to reduce exposure to air.

-

Inhibit Before Extraction: Add the polymerization inhibitor to the organic layer before beginning the aqueous wash steps.

Issue 3: Polymerization occurs on silica gel during column chromatography.

Potential Cause: The slightly acidic nature of silica gel, combined with localized heating from the solvent front and exposure to air, can create a favorable environment for polymerization.

Solutions:

-

Deactivate Silica Gel:

-

Prepare a slurry of silica gel in your eluent.

-

Add a small amount of a non-polar tertiary amine, such as triethylamine (~0.1-1% v/v), to the slurry.

-

Stir for 15-20 minutes to neutralize the acidic sites on the silica surface.

-

Pack the column with the deactivated silica.

-

-

Add Inhibitor to the Eluent: Dissolve a small amount of BHT (e.g., 50-100 ppm) in the mobile phase. BHT is generally less polar than hydroquinone and will elute more readily with non-polar to moderately polar solvent systems.

-

Keep the Column Cool: If the separation is sluggish, consider running the column in a cold room or using a jacketed column with cooling to dissipate any heat generated.

Issue 4: The purified hydrazine ester polymerizes during storage.

Potential Cause: Residual initiators, light, or heat can lead to polymerization over time.

Solutions:

-

Store with an Inhibitor: If the final application allows, store the purified compound with a small amount of a suitable inhibitor like BHT.

-

Proper Storage Conditions:

-

Store in an amber vial to protect from light.

-

Store at low temperatures (refrigerator or freezer).

-

For highly sensitive compounds, store under an inert atmosphere of nitrogen or argon.

-

Data and Protocols at a Glance

| Inhibitor | Typical Concentration | Key Characteristics | Removal |

| Hydroquinone (HQ) | 100 - 1000 ppm | Highly effective, requires oxygen to function.[4][5] | Can be removed by basic wash or chromatography. |

| Butylated Hydroxytoluene (BHT) | 100 - 500 ppm | Less polar than HQ, good for chromatography. | Volatile, can be removed under high vacuum. |

| 4-tert-Butylcatechol (TBC) | 50 - 200 ppm | Effective, often used for stabilizing monomers. | Removable by basic wash. |

| TEMPO | 50 - 200 ppm | Highly effective, does not require oxygen.[10] | Can be more challenging to remove completely. |

Concentrations are approximate and should be optimized for the specific compound and conditions.

Visualizing the Process: Workflow and Mechanisms

Mechanism of Radical Polymerization

Caption: Initiation, propagation, and termination steps of free-radical polymerization.

Mechanism of Inhibition by Phenolic Compounds

Caption: Phenolic inhibitors terminate polymerization by donating a hydrogen atom to form a stable, non-reactive radical.

Troubleshooting Workflow for Workup

Caption: Decision-making workflow for preventing polymerization at different workup stages.

Safe Handling and Storage of Hydrazine Esters

Given the potential for uncontrolled polymerization and the inherent toxicity of hydrazine derivatives, safe handling is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]

-

Ventilation: Handle hydrazine esters in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Storage: Store purified, potentially unstable hydrazine esters at low temperatures, protected from light, and consider storing under an inert atmosphere.[14] Clearly label all containers with the compound name, date of synthesis, and any added inhibitors.

-

Disposal: Dispose of all waste containing hydrazine derivatives in accordance with your institution's hazardous waste guidelines.

By understanding the underlying causes of hydrazine ester polymerization and implementing the preventative strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic efforts and ensure the safe and efficient isolation of their target compounds.

References

-

Montenegro, J., & Fernandez-Trillo, F. (2017). Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. Polymer Chemistry, 8(31), 4584-4593. [Link]

-

Reddit. (2020, March 17). Advice on storing/handling hydrazine. r/chemistry. [Link]

-

Reddit. (2021, November 16). Troubleshooting step growth polymerization. r/Chempros. [Link]

-

Cole-Parmer. (2002, November 5). Material Safety Data Sheet - Hydrazine Monohydrate 99%. [Link]

- Google Patents. (2002).

-

Jiang, P., et al. (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 30(1), 123. [Link]

-

University of Rochester. Troubleshooting: The Workup. [Link]

-

National Center for Biotechnology Information. (1999). Hydroquinone. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

Wako Pure Chemical Corporation. Radical scavengers | Preventing polymerization. [Link]

- Google Patents. (1992). EP0485169A1 - Polymerization inhibitor and inhibiting method for vinyl compound.

-

Wikipedia. Polymerisation inhibitor. [Link]

-

Hauk, P., et al. (2018). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. Molecules, 23(10), 2533. [Link]

-

Carmean, R. N., & Sumerlin, B. S. (2016). Aqueous RAFT at pH zero: enabling controlled polymerization of unprotected acyl hydrazide methacrylamides. Chemical Communications, 52(88), 12973-12976. [Link]

-